molecular formula C12H11ClN2OS B2923335 1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1211028-55-5

1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2923335
CAS No.: 1211028-55-5
M. Wt: 266.74
InChI Key: RUYKQDIUUCGREF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea is an organic compound that features a chlorophenyl group and a thiophenylmethyl group attached to a urea moiety

Scientific Research Applications

1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-chloroaniline with thiophen-3-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(phenylmethyl)urea: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.

    1-(2-Bromophenyl)-3-(thiophen-3-ylmethyl)urea: The presence of a bromine atom instead of chlorine can affect the reactivity and interactions of the compound.

    1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea: The position of the thiophenyl group can influence the compound’s properties and applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYKQDIUUCGREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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